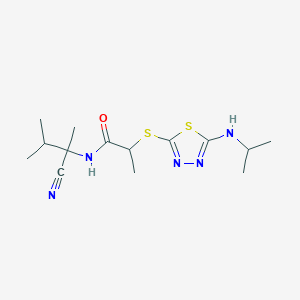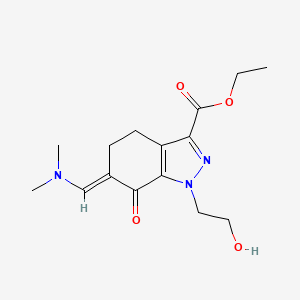
(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione is a chemical compound known for its unique structure and properties. It is a diisopropyl-substituted analogue of lactide, which is a biodegradable monomer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione typically involves the self-condensation of specific precursors under controlled conditions. One method involves the self-condensation of (S)-3-aminopyrrolidine-2,5-dione in refluxing acetonitrile . Another method uses the self-condensation of L-asparagine methyl ester at room temperature . These methods ensure the production of optically pure compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar self-condensation techniques. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for characterization .
Análisis De Reacciones Químicas
Types of Reactions
(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diisopropyl glycolide derivatives, while reduction may produce simpler alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione has several scientific research applications:
Polymer Science: It is used as a monomer in the synthesis of biodegradable polymers.
Materials Engineering: The compound’s unique properties make it useful in developing advanced materials with specific thermal and mechanical characteristics.
Biomedical Research: Its biodegradability and compatibility with biological systems make it a candidate for medical applications, such as drug delivery systems and tissue engineering.
Mecanismo De Acción
The mechanism of action of (3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo polymerization, forming long chains that can interact with biological tissues. This interaction can influence cellular processes and tissue regeneration .
Comparación Con Compuestos Similares
Similar Compounds
(3S)-cis-3,6-Dimethyl-1,4-dioxane-2,5-dione: A similar compound with methyl groups instead of isopropyl groups.
3,6-Dimethyl-1,4-dioxane-2,5-dione: Another analogue with different substituents.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: A compound with a different ring structure and substituents.
Uniqueness
(3S,6S)-3,6-Diisopropyl-1,4-dioxane-2,5-dione is unique due to its diisopropyl substitution, which imparts specific thermal and hydrophobic properties to the resulting polymers. These properties make it particularly suitable for applications requiring materials with lower glass transition temperatures and increased degradation times .
Propiedades
Fórmula molecular |
C10H16O4 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
(3S,6S)-3,6-di(propan-2-yl)-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C10H16O4/c1-5(2)7-9(11)14-8(6(3)4)10(12)13-7/h5-8H,1-4H3/t7-,8-/m0/s1 |
Clave InChI |
VWLSLDJSZWJMRG-YUMQZZPRSA-N |
SMILES isomérico |
CC(C)[C@H]1C(=O)O[C@H](C(=O)O1)C(C)C |
SMILES canónico |
CC(C)C1C(=O)OC(C(=O)O1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



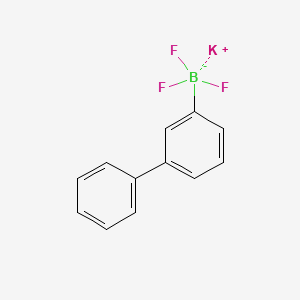
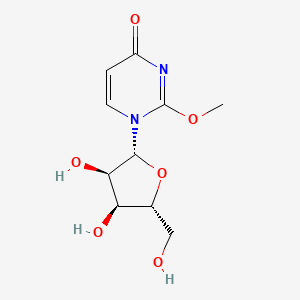
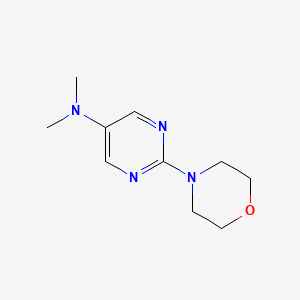
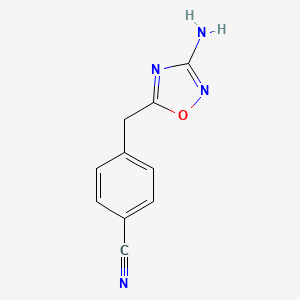
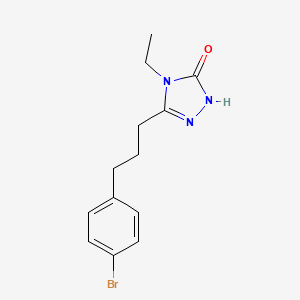
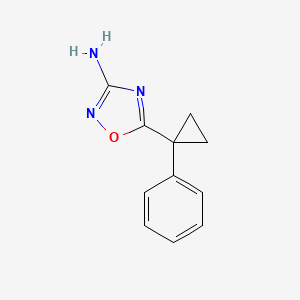
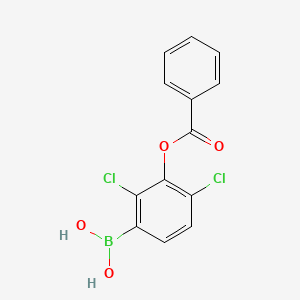
![4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one](/img/structure/B15281366.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B15281373.png)
![({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B15281374.png)
![7-(2-chloro-6-fluorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B15281385.png)
